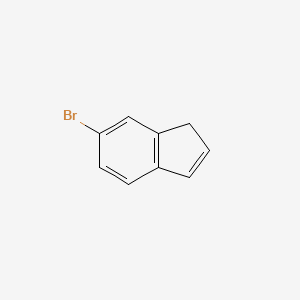

6-bromo-1H-indene

Übersicht

Beschreibung

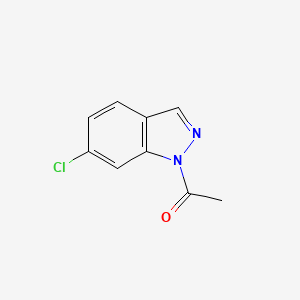

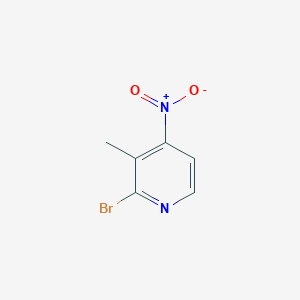

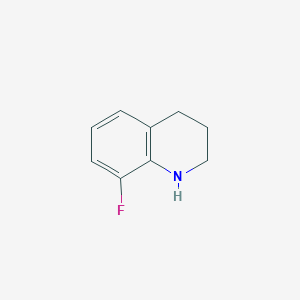

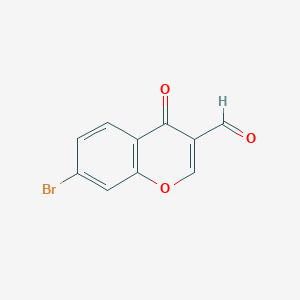

6-Bromo-1H-indene is a brominated derivative of indene, a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The addition of a bromine atom at the 6-position of the indene ring system can significantly alter its chemical and physical properties, as well as its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms were introduced into the methyl group on the benzene rings of biindenylidenedione, leading to a change in properties . Another study focused on the synthesis of 6-bromo-5,8-dimethylisoquinoline, which involved 5-bromo-4,7-dimethylindene as an intermediate . These syntheses highlight the versatility of brominated indenes as intermediates in the preparation of more complex organic molecules.

Molecular Structure Analysis

The molecular structure of brominated indene derivatives can be complex, as demonstrated by the single-crystal analysis of a dibromomethyl biindene dione . The crystal structure analysis revealed a defective tightness in the molecular arrangement compared to its precursor. This suggests that the introduction of bromine atoms can lead to significant changes in the molecular packing and, potentially, the solid-state properties of these compounds.

Chemical Reactions Analysis

Brominated indenes can undergo various chemical reactions, particularly due to the presence of the reactive bromine atom. For example, the co-pyrolysis of brominated octafluoroindane thiols with tetrafluoroethylene resulted in the formation of dodecafluoro-indeno[5,6-b]thiophene, showcasing the reactivity of brominated indenes under heat-induced conditions . The bromine atom in these molecules can act as a leaving group or participate in radical reactions, leading to diverse reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indenes are influenced by the presence of the bromine atom. The study of photochromic and photomagnetic properties of brominated biindene diones revealed that the substitution of hydrogen atoms by bromines significantly affected these properties . Additionally, the crystal structure of a brominated azobenzene compound provided insights into the conformation and intramolecular interactions within the molecule, which are crucial for understanding its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Retinoic Acid Receptor α Agonists

- Scientific Field : Medicinal Chemistry

- Application Summary : 6-bromo-1H-indene is used in the design and synthesis of novel indene-derived retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .

- Methods of Application : The indene derivatives are synthesized and their use is demonstrated through receptor binding, cell proliferation, and cell differentiation assays .

- Results : One of the compounds, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

Bromination and Substitution

- Scientific Field : Organic Chemistry

- Application Summary : 6-bromo-1H-indene is used in the bromination of indene and the conversion of bromo compounds into various indane derivatives .

- Methods of Application : The addition of bromine to indene in non-polar solvents gives two major products, trans-1,2-dibromoindane and cis-1,2-dibromoindane . Treatment of these with various silver salts in different solvents opens up an entry to the synthesis of various di- and tri-substituted indane derivatives .

- Results : The treatment of the dibromide with 1 equivalent of silver perchlorate in aqueous acetone gave pure trans-2-bromoindan-1-ol .

Alkylating Agent

- Scientific Field : Biochemistry

- Application Summary : 6-bromo-1H-indene is an alkylating agent that can be used to introduce bromine into biomolecules .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, alkylating agents are used in a variety of chemical reactions to transfer alkyl groups to other molecules .

- Results : The specific results or outcomes are not detailed in the source .

Synthesis of Chiral Molecules

- Scientific Field : Organic Chemistry

- Application Summary : 6-bromo-1H-indene is used in the synthesis of chiral molecules . For example, cis-1S,2R-aminoindanol, a component of the inhibitor of protease in the human immunodeficiency virus (HIV), can be asymmetrically synthesized from the chiral 1S,2R-indene oxide .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, chiral molecules are synthesized through a series of chemical reactions .

- Results : The specific results or outcomes are not detailed in the source .

Synthesis of α-Hydroxyketones

- Scientific Field : Organic Chemistry

- Application Summary : 6-bromo-1H-indene is used in the synthesis of α-hydroxyketones , which are valuable building blocks in synthetic chemistry .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, α-hydroxyketones are synthesized through a series of chemical reactions .

- Results : The specific results or outcomes are not detailed in the source .

Nitrogen Atom Insertion

- Scientific Field : Organic Chemistry

- Application Summary : 6-bromo-1H-indene is used in a protocol for a nitrogen atom insertion into indenes to afford isoquinolines . This reaction uses a combination of commercially available phenyliodine(III) diacetate (PIDA) and ammonium carbamate as the nitrogen source to furnish a wide range of isoquinolines .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, nitrogen atom insertion into indenes involves a series of chemical reactions .

- Results : The specific results or outcomes are not detailed in the source .

Eigenschaften

IUPAC Name |

6-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDZFUEYJFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506649 | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-indene | |

CAS RN |

33065-61-1 | |

| Record name | 6-Bromoindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)